Phenol,3-ethenyl-5-nitro-
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Overview
Description
Phenol,3-ethenyl-5-nitro- is an organic compound with the molecular formula C8H7NO3 It is a derivative of phenol, characterized by the presence of an ethenyl group at the 3-position and a nitro group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol,3-ethenyl-5-nitro- can be synthesized through various methods. One common approach involves the nitration of 3-ethenylphenol using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of Phenol,3-ethenyl-5-nitro- often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol,3-ethenyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic medium are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated phenols
Scientific Research Applications
Phenol,3-ethenyl-5-nitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol,3-ethenyl-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ethenyl group can participate in electrophilic addition reactions, further contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Phenol,3-ethenyl-4-nitro-
- Phenol,2-ethenyl-5-nitro-
- Phenol,3-ethenyl-2-nitro-
Uniqueness
The presence of both electron-donating and electron-withdrawing groups on the benzene ring makes it a versatile compound for various chemical transformations .
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
3-ethenyl-5-nitrophenol |
InChI |
InChI=1S/C8H7NO3/c1-2-6-3-7(9(11)12)5-8(10)4-6/h2-5,10H,1H2 |
InChI Key |
QQVGWQPAJFFNQB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC(=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
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